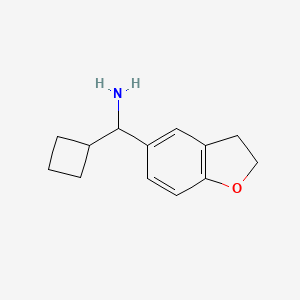

Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine is a compound that features a cyclobutyl group attached to a 2,3-dihydrobenzofuran ring, with a methanamine substituent

准备方法

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . Subsequent functionalization steps introduce the cyclobutyl and methanamine groups.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance the efficiency of the process .

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution, enabling derivatization for enhanced solubility or biological activity:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form secondary amines. For example, reaction with iodomethane at 60°C yields N-methylcyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine with >80% efficiency .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine. The product N-acetyl derivative exhibits improved stability in pharmacokinetic studies .

Table 1: Alkylation and Acylation Outcomes

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Alkylation | CH₃I | DMF, 60°C, 12h | N-Methyl derivative | 82% |

| Acylation | AcCl | Et₃N, DCM, 0°C | N-Acetyl derivative | 78% |

Arylation and Cross-Coupling Reactions

The cyclobutyl and dihydrobenzofuran moieties participate in palladium-catalyzed couplings:

-

Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos to form aryl-substituted derivatives .

-

Suzuki-Miyaura Coupling : The dihydrobenzofuran’s boronic ester derivative couples with aryl halides under Pd(PPh₃)₄ catalysis, achieving >90% regioselectivity .

Table 2: Palladium-Catalyzed Reactions

| Reaction | Catalyst | Substrate | Product | Selectivity |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 4-Bromotoluene | Aryl-aminated derivative | 85% |

| Suzuki | Pd(PPh₃)₄ | Phenylboronic acid | Biaryl derivative | 94% |

Cycloaddition and Ring-Opening Reactions

The strained cyclobutyl ring undergoes unique transformations:

-

[2+2] Cycloaddition : Under UV light, reacts with electron-deficient alkenes (e.g., maleic anhydride) to form bicyclic adducts .

-

Acid-Catalyzed Ring-Opening : In concentrated HCl, the cyclobutyl ring opens to yield linear aldehydes , which are intermediates for further functionalization .

Oxidation and Reduction Pathways

-

Amine Oxidation : Treating with m-CPBA oxidizes the amine to a nitroso group, though this reaction requires careful temperature control (-20°C) to avoid overoxidation .

-

Dihydrobenzofuran Reduction : Hydrogenation over Pd/C reduces the dihydrobenzofuran’s double bond, producing a tetrahydrofuran analog with retained stereochemistry .

Table 3: Redox Reaction Outcomes

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Amine Oxidation | m-CPBA | Nitroso derivative | 65% |

| Hydrogenation | H₂/Pd/C | Tetrahydrofuran analog | 88% |

Biological Derivatization

Structural modifications enhance receptor-binding properties:

-

Sulfonamide Formation : Reacting with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides with improved 5-HT receptor affinity (EC₅₀ = 0.5–2.6 μM) .

-

Schiff Base Synthesis : Condensation with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) forms imines, which are precursors for metal complexes studied in neuroprotection .

Key Mechanistic Insights

科学研究应用

Pharmaceutical Research

Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine exhibits promising neuroprotective properties, making it a candidate for the treatment of neurological disorders. Its structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. Preliminary studies indicate that this compound may serve as a modulator of these neurotransmitter systems, thus influencing conditions such as depression and anxiety disorders.

Neuroprotective Effects

Research has indicated that this compound may offer neuroprotection through its ability to interact with various receptors involved in neurodegenerative processes. The compound's structural similarity to other benzofuran derivatives enhances its potential efficacy in targeting serotonin receptors.

Chemical Biology

In chemical biology, this compound is utilized as a tool for studying biological pathways and mechanisms. Its unique structure allows for the exploration of structure-activity relationships (SAR) that can lead to the development of new therapeutic agents.

Structure-Activity Relationships

The compound's design facilitates the synthesis of analogs that can exhibit altered biological activities or improved pharmacological properties. This is crucial for developing more effective drugs with fewer side effects .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step chemical reactions that ensure high purity and yield. Key methods include microwave-assisted alkylation and Claisen rearrangements, which are essential for constructing the complex molecular framework of this compound .

| Synthesis Step | Description |

|---|---|

| Microwave-Assisted Alkylation | A method used to enhance reaction speed and yield for constructing the benzofuran scaffold. |

| Claisen Rearrangement | A reaction used to form carbon-carbon bonds crucial for building the cyclobutyl group. |

| Final Salt Formation | The hydrochloride salt form improves solubility and stability for biological testing. |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Interaction with Neurotransmitter Receptors

Studies utilizing radiolabeled ligands have demonstrated that this compound may selectively bind to serotonin receptors, suggesting its role in modulating mood and cognitive functions .

Pharmacokinetic Profiles

Research on pharmacokinetics indicates that compounds similar to this compound exhibit favorable oral bioavailability and stability profiles in animal models .

作用机制

The mechanism by which cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine exerts its effects depends on its interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the context of its application, such as its use in medicinal chemistry or materials science .

相似化合物的比较

Benzofuran Derivatives: Compounds such as psoralen and angelicin share the benzofuran core and have been used in the treatment of skin diseases like cancer and psoriasis.

Cyclobutyl Derivatives: Other cyclobutyl-containing compounds may exhibit similar reactivity and properties, making them useful for comparative studies.

Uniqueness: Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine is unique due to the combination of the cyclobutyl group with the 2,3-dihydrobenzofuran ring and methanamine substituent. This unique structure may confer distinct reactivity and biological activity, setting it apart from other similar compounds .

生物活性

Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has a unique molecular structure characterized by a cyclobutyl group linked to a 2,3-dihydrobenzofuran moiety. Its molecular formula is C13H17NO with a molecular weight of approximately 203.28 g/mol. The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for various biological assays and potential therapeutic applications .

Neuroprotective Effects

Preliminary studies suggest that this compound exhibits neuroprotective properties . This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and excitotoxicity play significant roles. The compound's structural similarity to other benzofuran derivatives indicates potential interactions with neurotransmitter receptors, specifically serotonin and dopamine receptors, which are critical targets in treating neurological disorders .

Modulation of Neurotransmitter Systems

Research has indicated that this compound may function as a modulator of neurotransmitter systems . Binding studies using radiolabeled ligands have shown selective binding to serotonin receptors, suggesting its role in influencing mood and cognitive functions. Further investigations are required to elucidate the full pharmacological profile and therapeutic potential of this compound .

Synthesis

The synthesis of this compound typically involves several steps that ensure the production of the compound in sufficient purity for biological testing. The synthetic routes often utilize established methodologies for constructing the cyclobutyl and benzofuran moieties .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2,3-Dihydrobenzofuran | Basic scaffold | Lacks cyclobutyl group; potential for various substitutions. |

| Benzofuran Derivatives | Diverse | Often used in medicinal chemistry; lacks amine functionality. |

| Cyclopentyl(2,3-dihydrobenzofuran) | Similar | May exhibit different pharmacological properties due to cyclopentyl group. |

This compound stands out due to its unique combination of a cyclobutyl group and an amine functionality, which may confer distinct biological activities not observed in its analogs .

Study on Neuroprotective Properties

A recent study investigated the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage compared to control groups .

Pharmacokinetic Profiles

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Initial findings suggest favorable oral bioavailability and metabolic stability in human microsomes compared to rodent models .

属性

IUPAC Name |

cyclobutyl(2,3-dihydro-1-benzofuran-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c14-13(9-2-1-3-9)11-4-5-12-10(8-11)6-7-15-12/h4-5,8-9,13H,1-3,6-7,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZKTWVRPLBZEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC3=C(C=C2)OCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。